Lithium tetraphenylborate
Overview
Description
Lithium tetraphenylborate is an organometallic compound with the chemical formula ( \text{LiB(C}_6\text{H}_5\text{)}_4 ). It is a white crystalline solid that is highly soluble in organic solvents. This compound is widely used in inorganic and organometallic chemistry as a precipitating agent and in the preparation of other tetraphenylborate salts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetraphenylborate can be synthesized by the reaction between lithium tetrafluoroborate and phenylmagnesium bromide: [ \text{LiBF}_4 + 4 \text{PhMgBr} \rightarrow 2 \text{MgBr}_2 + 2 \text{MgF}_2 + \text{LiBPh}_4 ] where ( \text{Ph} ) represents the phenyl group. Another method involves the use of phenylsodium in place of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction is carried out in an inert atmosphere to prevent moisture and air from affecting the reactants and products. The product is then purified through recrystallization from suitable organic solvents.
Chemical Reactions Analysis
Types of Reactions
Lithium tetraphenylborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.
Protonolysis: In the presence of strong acids, the tetraphenylborate anion undergoes protonolysis to form triphenylborane and benzene[ \text{H}^+ + \text{B(C}_6\text{H}_5\text{)}_4^- \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + \text{C}_6\text{H}_6 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include acid chlorides, tertiary amines, and palladium catalysts. Reactions are often carried out in organic solvents such as acetonitrile and under inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include N-acylammonium salts and various organometallic complexes. These products are often used in further synthetic applications .
Scientific Research Applications
Lithium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a precipitating agent for potassium, ammonium, rubidium, and cesium ions. It is also employed in the preparation of other tetraphenylborate salts.
Biology: It is used in the study of ion transport and membrane potential in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of high-purity lithium salts for use in batteries and other electronic applications
Mechanism of Action
The mechanism of action of lithium tetraphenylborate involves its ability to act as a source of lithium ions and tetraphenylborate anions. The tetraphenylborate anion can interact with various cations to form stable complexes. In biological systems, it can affect ion transport and membrane potential by interacting with ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
Sodium tetraphenylborate: Similar in structure and used for similar applications, but with sodium as the cation.
Potassium tetraphenylborate: Another similar compound with potassium as the cation.
Cesium tetraphenylborate: Used in specialized applications where cesium is required.
Uniqueness
Lithium tetraphenylborate is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of cations. This makes it particularly useful in organometallic chemistry and in the preparation of high-purity lithium salts .
Properties
IUPAC Name |
lithium;tetraphenylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYODSBVKDFUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BLi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884755 | |
Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Lithium tetraphenylborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21128 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14485-20-2 | |
Record name | Lithium tetraphenylborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14485-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014485202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium tetraphenylborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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